molecular formula C9H11ClN2O B14806874 (2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine

(2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine

Cat. No.: B14806874
M. Wt: 198.65 g/mol
InChI Key: OJWSKSILKMRXIP-UHFFFAOYSA-N
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Description

(2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine is a chemical compound with a unique structure that includes a pyridine ring substituted with a chloro group, a cyclopropoxy group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

(2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine
  • (2-Chloropyridin-4-yl)(cyclopropyl)methanamine

Uniqueness

(2-Chloro-3-cyclopropoxypyridin-4-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(2-chloro-3-cyclopropyloxypyridin-4-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-9-8(13-7-1-2-7)6(5-11)3-4-12-9/h3-4,7H,1-2,5,11H2

InChI Key

OJWSKSILKMRXIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2Cl)CN

Origin of Product

United States

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